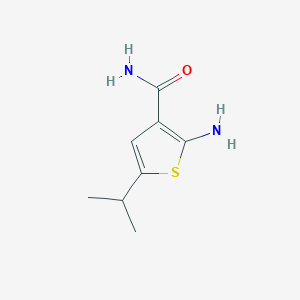

2-Amino-5-isopropylthiophene-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-propan-2-ylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-4(2)6-3-5(7(9)11)8(10)12-6/h3-4H,10H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEWCVLNVDMSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408347 | |

| Record name | 2-amino-5-isopropylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343272-23-1 | |

| Record name | 2-amino-5-isopropylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide via the Gewald Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-isopropylthiophene-3-carboxamide, a substituted aminothiophene of interest in medicinal chemistry and drug development. The document details the well-established Gewald reaction as the primary synthetic route, offering insights into the reaction mechanism, experimental protocols, and relevant data.

Introduction to the Gewald Reaction

The Gewald reaction is a powerful and versatile one-pot, three-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] Discovered by Karl Gewald in 1966, this reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as cyanoacetamide or malononitrile) and elemental sulfur in the presence of a basic catalyst.[2][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3]

The synthesis of this compound via the Gewald reaction proceeds by reacting 3-methyl-2-butanone (isopropyl methyl ketone) with cyanoacetamide and elemental sulfur.

Reaction Mechanism and Experimental Workflow

The Gewald reaction mechanism initiates with a Knoevenagel condensation between the ketone and the active methylene nitrile, catalyzed by a base. This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2]

Reaction Mechanism

Caption: The reaction mechanism of the Gewald synthesis of this compound.

Experimental Workflow

Caption: A typical experimental workflow for the Gewald reaction.

Experimental Protocols

Materials:

-

3-Methyl-2-butanone

-

Cyanoacetamide

-

Elemental Sulfur

-

Morpholine (or another suitable base like triethylamine or piperidine)

-

Ethanol (or another suitable solvent like methanol or DMF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine 3-methyl-2-butanone, cyanoacetamide, and elemental sulfur in ethanol.

-

To this stirred suspension, slowly add morpholine.

-

Heat the reaction mixture to a temperature between 45-55°C. A Chinese patent suggests microwave heating can also be employed to accelerate the reaction.[1]

-

Maintain the temperature and stirring for a period of 1 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

The following table summarizes representative quantitative data for the Gewald synthesis of 2-aminothiophene-3-carboxamides, extrapolated from general procedures and syntheses of analogous compounds.[1][4]

| Parameter | Value/Range | Notes |

| Reactants | ||

| 3-Methyl-2-butanone | 1.0 - 1.5 molar eq. | Ketone substrate. |

| Cyanoacetamide | 1.0 molar eq. | Active methylene nitrile. |

| Elemental Sulfur | 1.0 - 1.5 molar eq. | Sulfur source. |

| Base (e.g., Morpholine) | 0.8 - 1.2 molar eq. | Catalyst. |

| Reaction Conditions | ||

| Solvent | Ethanol, Methanol, or DMF | |

| Temperature | 45 - 55 °C | Conventional or microwave heating.[1] |

| Reaction Time | 1 - 3 hours | Monitored by TLC.[1] |

| Product | ||

| Yield | High (typically) | Yields for similar reactions are often high. |

| Melting Point | Not reported | To be determined experimentally. |

| Spectroscopic Data | ||

| ¹H NMR | Not reported | Expected signals for isopropyl, amino, amide, and thiophene protons. |

| ¹³C NMR | Not reported | Expected signals for all unique carbon atoms. |

| IR (cm⁻¹) | Not reported | Expected peaks for N-H, C=O, and C-S bonds. |

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the amino group protons (a broad singlet), the amide protons (a broad singlet), and a singlet for the proton at the 4-position of the thiophene ring.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbons of the isopropyl group, the thiophene ring, the carboxamide group, and the carbon attached to the amino group.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino and amide groups (typically in the range of 3200-3500 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C-S stretching vibrations.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point: To determine the purity of the final compound.

Conclusion

The Gewald reaction provides an efficient and straightforward method for the synthesis of this compound. This in-depth guide outlines the fundamental principles, a representative experimental protocol, and the necessary data for the successful synthesis and characterization of this compound. The versatility of the Gewald reaction allows for the generation of a diverse library of substituted 2-aminothiophenes, which are valuable scaffolds in the field of drug discovery and development.

References

- 1. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. 2-Amino-5-methylthiophene-3-carboxamide|51486-03-4 [benchchem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Spectroscopic Characterization of 2-Amino-5-Alkylthiophene-3-Carboxamides: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 2-amino-5-alkylthiophene-3-carboxamides, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated spectral data, and visual workflows to facilitate a deeper understanding of their structural elucidation.

Introduction

2-Amino-5-alkylthiophene-3-carboxamides are versatile scaffolds in the synthesis of various biologically active molecules. Their structural confirmation and purity assessment rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). This guide will delve into the characteristic spectral features of these compounds, using 2-amino-N-cyclopropyl-5-ethylthiophene-3-carboxamide as a primary example.[1]

Synthesis Overview

The synthesis of 2-amino-5-alkylthiophene-3-carboxamides often follows the Gewald reaction, a multicomponent reaction that is efficient for constructing the thiophene ring.[2][3] The general scheme involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Caption: Generalized synthetic route for 2-amino-5-alkylthiophene-3-carboxamides.

Spectroscopic Analysis Workflow

The structural elucidation of the target compounds typically follows a standardized workflow that integrates multiple spectroscopic techniques to provide complementary information.

Caption: Experimental workflow for spectroscopic characterization.

Detailed Methodologies and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-amino-5-alkylthiophene-3-carboxamides. ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4] The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[1][5]

¹H NMR Spectral Data: The proton NMR spectrum exhibits characteristic signals for the amino, amide, and alkyl protons, as well as the proton on the thiophene ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH₂ (amino) | ~ 5.0 - 7.0 | Broad Singlet | Position can vary with concentration and solvent. |

| -NH (amide) | ~ 7.0 - 8.5 | Singlet/Triplet | Coupling may be observed with adjacent protons. |

| Thiophene H-4 | ~ 6.5 - 7.5 | Singlet | A characteristic signal for the single proton on the thiophene ring. |

| Alkyl Protons | ~ 0.9 - 3.0 | Various | Dependent on the specific alkyl group at the C-5 position. |

Table 1: General ¹H NMR chemical shifts for 2-amino-5-alkylthiophene-3-carboxamides.

¹³C NMR Spectral Data: The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=O (amide) | ~ 165 - 175 | Carbonyl carbon of the carboxamide group. |

| Thiophene C-5 | ~ 135 - 150 | Substituted with the alkyl group. |

| Thiophene C-2 | ~ 155 - 165 | Substituted with the amino group. |

| Thiophene C-3 | ~ 100 - 115 | Substituted with the carboxamide group. |

| Thiophene C-4 | ~ 115 - 125 | Unsubstituted carbon. |

| Alkyl Carbons | ~ 10 - 40 | Dependent on the specific alkyl group. |

Table 2: General ¹³C NMR chemical shifts for 2-amino-5-alkylthiophene-3-carboxamides.

For 2-amino-N-cyclopropyl-5-ethylthiophene-3-carboxamide, specific experimental chemical shifts have been reported in DMSO-d₆.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FT-IR spectra are recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹.[1] Samples can be prepared as KBr pellets or analyzed as a solid using an attenuated total reflectance (ATR) accessory.[4]

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| N-H (amino) | Stretching | 3400 - 3200 (often two bands) |

| N-H (amide) | Stretching | ~ 3200 |

| C-H (alkyl) | Stretching | 2960 - 2850 |

| C=O (amide I) | Stretching | 1680 - 1630 |

| N-H (amide II) | Bending | 1640 - 1550 |

| C=C (thiophene) | Stretching | 1580 - 1450 |

| C-N | Stretching | 1400 - 1200 |

Table 3: Characteristic FT-IR absorption bands for 2-amino-5-alkylthiophene-3-carboxamides.[1][6]

For 2-amino-N-cyclopropyl-5-ethylthiophene-3-carboxamide, bands have been observed at 2919 and 2858 cm⁻¹ corresponding to C-H vibrations.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.

Experimental Protocol: The UV-Vis absorption spectrum is recorded using a spectrophotometer. The compound is dissolved in a suitable solvent, such as ethanol, methanol, or THF, at a concentration typically around 1 x 10⁻⁵ mol dm⁻³.[7][8] The spectrum is scanned over a range of 200-800 nm.[8]

Spectral Data: 2-Amino-5-alkylthiophene-3-carboxamides typically exhibit two main absorption bands:

-

π → π* transitions: Occurring at shorter wavelengths (around 250-300 nm), associated with the aromatic thiophene ring.

-

n → π* transitions: Occurring at longer wavelengths (around 320-380 nm), associated with the non-bonding electrons on the nitrogen and oxygen atoms in conjugation with the thiophene ring.

The position of the maximum absorption (λmax) can be influenced by the solvent polarity.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Experimental Protocol: Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for these types of molecules.[1] The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation: The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the molecular weight of the compound. For example, 2-amino-5-ethylthiophene-3-carboxamide has a molecular weight of 170.23 g/mol .[10] The fragmentation pattern can reveal the loss of specific groups, such as the alkyl chain or parts of the carboxamide moiety, which helps to piece together the molecular structure.

Conclusion

The spectroscopic characterization of 2-amino-5-alkylthiophene-3-carboxamides is a multi-faceted process that requires the integration of data from NMR, FT-IR, UV-Vis, and Mass Spectrometry. This guide provides the fundamental protocols and expected spectral data to aid researchers in the unambiguous structural elucidation of this important class of compounds. The provided workflows and tabulated data serve as a practical reference for laboratory work.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. 2-Amino-5-ethylthiophene-3-carboxamide | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-isopropylthiophene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-5-isopropylthiophene-3-carboxamide, a substituted aminothiophene of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related analogs and general experimental protocols for property determination.

Chemical Identity and Core Properties

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group, an isopropyl group, and a carboxamide group. The 2-aminothiophene scaffold is recognized in medicinal chemistry as a versatile building block for biologically active compounds, exhibiting a wide range of activities including antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.[1] The presence of amino and carboxamide functional groups makes it a valuable synthon for creating diverse chemical libraries for drug discovery.[1]

Table 1: Core Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 343272-23-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₁₂N₂OS | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 184.26 g/mol | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

Physicochemical Properties: Experimental and Predicted Data

Table 2: Experimental Data for Analogous Compounds and Predicted Values

| Property | Value | Method/Compound | Notes |

| Melting Point | 120-124 °C | Experimental (3-Aminothiophene-2-carboxamide) | This is a structural isomer and may have a different melting point. |

| XLogP3-AA | 2.2 | Computed (2-Amino-5-(4-nitrophenyl)thiophene-3-carboxamide) | PubChem prediction for a different, more complex analog.[2] The isopropyl group would likely lead to a higher logP. |

| Topological Polar Surface Area (TPSA) | 143 Ų | Computed (2-Amino-5-(4-nitrophenyl)thiophene-3-carboxamide) | PubChem prediction for an analog.[2] The TPSA is expected to be similar for the target compound. |

| Hydrogen Bond Donor Count | 2 | Computed | Based on the two N-H bonds in the amino and amide groups. |

| Hydrogen Bond Acceptor Count | 3 | Computed | Based on the nitrogen and oxygen atoms. |

| Rotatable Bond Count | 1 | Computed | The bond between the thiophene ring and the isopropyl group. |

Synthesis and Experimental Protocols

The synthesis of 2-aminothiophene derivatives is commonly achieved through the Gewald reaction.[1][3] This one-pot, multicomponent condensation efficiently constructs the 2-aminothiophene core.[1] For this compound, this would typically involve the reaction of 3-methyl-2-butanone (isopropyl methyl ketone), cyanoacetamide, and elemental sulfur in the presence of a basic catalyst.[1][3]

Caption: Gewald reaction for the synthesis of the target compound.

General Experimental Protocol for Synthesis and Characterization

The following protocol is adapted from the synthesis and characterization of the closely related analog, 2-amino-N-cyclopropyl-5-ethyl-thiophene-3-carboxamide, and can serve as a template.

Synthesis:

-

To a mixture of the appropriate ketone (e.g., 3-methyl-2-butanone) (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a basic catalyst like morpholine.

-

Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C) for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified compound.

Characterization:

-

Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus.

-

FT-IR Spectroscopy: Record the FT-IR spectrum to identify characteristic functional group vibrations (e.g., N-H, C=O, C-S).

-

NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and record ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Mass Spectrometry: Obtain the mass spectrum (e.g., using ESI-MS) to determine the molecular weight and confirm the molecular formula.

-

UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum in a suitable solvent to determine the wavelength of maximum absorption (λmax).

Physicochemical Characterization Workflow

The determination of key physicochemical properties is crucial for evaluating the drug-like potential of a compound. The following workflow outlines a general approach.

Caption: General workflow for physicochemical characterization.

Conclusion

This compound is a compound of interest with a scaffold known for its biological activities. While direct experimental data on its physicochemical properties are scarce, this guide provides a framework for understanding its chemical nature based on its structure, synthesis, and comparison with related analogs. The provided experimental protocols and characterization workflow offer a practical approach for researchers to determine the key physicochemical parameters necessary for advancing this and similar compounds in drug discovery and development pipelines. Further experimental investigation is required to fully elucidate the properties of this specific molecule.

References

Technical Guide: 2-Amino-5-isopropylthiophene-3-carboxamide (CAS No. 343272-23-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-isopropylthiophene-3-carboxamide, a substituted aminothiophene of interest in medicinal chemistry. Due to the limited availability of data on this specific compound, this guide leverages information on the broader class of 2-aminothiophene-3-carboxamides to infer its properties, synthesis, and potential biological activities.

Chemical Identity and Properties

CAS Number: 343272-23-1

This compound belongs to the class of 2-aminothiophenes, which are recognized as privileged scaffolds in drug discovery. The core structure consists of a thiophene ring substituted with an amino group at the 2-position, a carboxamide group at the 3-position, and an isopropyl group at the 5-position.

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C8H12N2OS | - |

| Molecular Weight | 184.26 g/mol | - |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 184.06699 g/mol | PubChem |

| Monoisotopic Mass | 184.06699 g/mol | PubChem |

| Topological Polar Surface Area | 91.8 Ų | PubChem |

| Heavy Atom Count | 12 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 208 | PubChem |

Synthesis

The primary and most efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

For the synthesis of this compound, the likely starting materials are:

-

Ketone: Methyl isopropyl ketone

-

Active Methylene Nitrile: Cyanoacetamide

-

Sulfur Source: Elemental sulfur

-

Base Catalyst: A tertiary amine such as morpholine, piperidine, or triethylamine.

Proposed Synthesis Workflow

The logical workflow for the synthesis via the Gewald reaction is depicted below.

Caption: A logical workflow for the synthesis of this compound via the Gewald reaction.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a 2-aminothiophene-3-carboxamide via the Gewald reaction. This protocol is based on procedures for structurally similar compounds and should be optimized for the specific synthesis of this compound.

Materials:

-

Methyl isopropyl ketone (1.0 eq)

-

Cyanoacetamide (1.0 eq)

-

Elemental sulfur (1.1 eq)

-

Morpholine (0.5 eq)

-

Ethanol (as solvent)

Procedure:

-

To a stirred solution of methyl isopropyl ketone (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Slowly add morpholine (0.5 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid precipitate by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Table 2: Representative Reaction Parameters

| Parameter | Condition |

| Temperature | 40-80 °C |

| Reaction Time | 1-6 hours |

| Solvent | Ethanol, Methanol, DMF, Dioxane |

| Catalyst | Morpholine, Piperidine, Triethylamine |

| Yield | 60-90% (typical for Gewald reactions) |

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, the 2-aminothiophene-3-carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities.

Table 3: Reported Biological Activities of 2-Aminothiophene-3-carboxamide Derivatives

| Activity | Description |

| Antibacterial | Active against both Gram-positive and Gram-negative bacteria. |

| Antifungal | Shows inhibitory activity against various fungal strains. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |

| Anti-inflammatory | Demonstrates anti-inflammatory properties in various models. |

| Antiviral | Some derivatives have shown activity against certain viruses. |

| Kinase Inhibition | Can act as inhibitors of various protein kinases involved in cell signaling. |

The diverse biological activities of these compounds suggest their interaction with multiple cellular targets and signaling pathways. For instance, their anticancer effects could be mediated through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical mechanism of action for a 2-aminothiophene derivative as a kinase inhibitor in a cancer cell signaling pathway.

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK signaling pathway by a 2-aminothiophene derivative.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. Its synthesis is readily achievable through the well-established Gewald reaction. Based on the known biological activities of the 2-aminothiophene-3-carboxamide scaffold, this compound is a promising candidate for screening in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. Further experimental studies are warranted to elucidate the specific biological profile and mechanism of action of this particular derivative.

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of Substituted Thiophenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the Gewald reaction, a cornerstone of heterocyclic chemistry for the synthesis of highly functionalized 2-aminothiophenes. This document elucidates the core mechanism, presents quantitative data on the influence of various reaction parameters, details experimental protocols for key methodologies, and provides visual representations of the reaction pathways and experimental workflows.

Core Mechanism of the Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction that typically involves an α-methylene ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1] While the reaction has been known for decades, recent computational studies have provided a more nuanced understanding of its mechanism.[2]

The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate.[2] Following this, the elemental sulfur ring (most commonly S8) is opened by a nucleophile. Computational studies suggest that the deprotonated α,β-unsaturated nitrile is the most likely nucleophile to initiate this process, leading to the formation of polysulfide intermediates.[2][3]

These polysulfide intermediates can then undergo a series of interconversions and decomposition pathways, including unimolecular cyclization and nucleophilic degradation.[2] Protonation of these intermediates can alter their electrophilic character and facilitate their breakdown.[2] Ultimately, a monosulfide intermediate is formed, which then undergoes intramolecular cyclization via the attack of the sulfur anion on the nitrile group. A final tautomerization and aromatization step yields the stable 2-aminothiophene product.[2] The overall thermodynamic driving force of the reaction is the formation of the aromatic thiophene ring.[2]

Data Presentation: Influence of Reaction Parameters

The yield and efficiency of the Gewald reaction are significantly influenced by the choice of catalyst, solvent, and the nature of the substituents on the starting materials.

Effect of Catalyst on Reaction Yield

A variety of bases have been successfully employed to catalyze the Gewald reaction. The choice of catalyst can have a substantial impact on the reaction time and yield.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) | Reference |

| None | - | RT | >24 h | No Reaction | [4] |

| Pyrrolidinium borate | 20 | 100 | 25 min | 95 | |

| Piperidinium borate | 20 | 100 | 20 min | 96 | |

| Morpholinium borate | 20 | 100 | 25 min | 92 | |

| L-proline | 10 | 60 | - | 84 | |

| Pyrrolidine | - | 50 | 30 min | 92 | [5] |

| KF-Alumina | - | MW | 3.5 - 8 min | 52-92 | [6] |

Table 1: Comparison of different catalysts for the Gewald reaction of cyclohexanone, malononitrile, and sulfur.

Effect of Solvent on Reaction Yield

The polarity of the solvent can influence the rate and yield of the Gewald reaction. Polar solvents generally favor the reaction.

| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Water | 100 | 150 | 68 | |

| Methanol | 100 | 85 | 82 | |

| Ethanol | 100 | 30 | 86 | |

| Methanol/Water (9:1) | 100 | 45 | 79 | |

| Ethanol/Water (9:1) | 100 | 25 | 96 | |

| DMF | 60 | - | 84 |

Table 2: Effect of different solvents on the Gewald reaction using a piperidinium borate catalyst.

Effect of Substituents on Thiophene Yield

The electronic and steric nature of the substituents on the carbonyl and activated nitrile starting materials can affect the reaction outcome. Generally, electron-donating groups on the carbonyl component can lead to higher yields.

| R1 (on Carbonyl) | R2 (on Carbonyl) | X (on Nitrile) | Yield (%) | Reference |

| - (CH2)4 - | CN | 92 | [7] | |

| - (CH2)4 - | CO2Et | 80 | [7] | |

| Me | Me | CN | 75 | [7] |

| Me | Me | CO2Et | 65 | [7] |

| Ph | H | CN | 60 | [7] |

| Ph | H | CO2Et | 52 | [7] |

| p-MeO-Ph | H | CN | 78 | [8] |

| p-Cl-Ph | H | CN | 55 | [8] |

Table 3: Representative yields of the Gewald reaction with various substituents.

Experimental Protocols

General Procedure for Gewald Synthesis (Conventional Heating)

This protocol outlines a typical one-pot synthesis using an amine base.[9]

Materials:

-

Ketone or aldehyde (1.0 equiv)

-

Activated methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

Base (e.g., morpholine, piperidine, or triethylamine) (0.1-1.0 equiv)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde, activated methylene nitrile, elemental sulfur, and the solvent.

-

Add the base to the mixture.

-

Heat the reaction mixture to a temperature between 50-80°C and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration, wash it with cold ethanol, and dry.

-

If no precipitate forms, pour the reaction mixture into ice-water and stir until a precipitate is formed. Collect the solid by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Confirm the structure of the purified product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Microwave-Assisted Gewald Synthesis

Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[5][10]

Materials:

-

Ketone or aldehyde (1.0 mmol)

-

Active methylene nitrile (1.1 mmol)

-

Elemental sulfur (1.1 mmol)

-

Base (e.g., pyrrolidine) (1.0 mmol)

-

Solvent (e.g., DMF) (3 mL)

-

Microwave reactor with a sealed vessel

Procedure:

-

In a microwave reaction vial, combine the ketone or aldehyde, active methylene nitrile, elemental sulfur, and the base.

-

Add the solvent to the vial and seal it.

-

Place the vial in the microwave reactor and irradiate the mixture at a set temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).[5]

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Characterize the final product using appropriate analytical techniques.

Computational Methodology for Mechanistic Studies

The detailed mechanistic insights presented in this guide are supported by computational studies using Density Functional Theory (DFT). A representative protocol is outlined below, based on the work of Sharma and Champagne (2024).[11]

Computational Details:

-

Software: Gaussian 16 suite of programs.

-

Method: Density Functional Theory (DFT) calculations were performed using the M06-2X or ωB97X-D functional.

-

Basis Set: The aug-cc-pV(T+d)Z basis set was employed.

-

Solvation Model: The effect of the solvent (ethanol) was included using the SMD (Solvation Model based on Density) continuum solvation model.

-

Procedure:

-

Geometry optimizations of all reactants, intermediates, transition states, and products were performed without constraints.

-

Frequency calculations were carried out at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain thermal corrections to the Gibbs free energies at a standard state of 298.15 K and 1 atm.

-

Intrinsic Reaction Coordinate (IRC) calculations were performed to verify that the transition states connect the correct reactants and products.

-

This computational approach allows for the elucidation of the reaction pathways, the identification of key intermediates and transition states, and the calculation of the energetic profile of the reaction, providing a deep understanding of the underlying mechanism.[11]

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 4. benchchem.com [benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Aminothiophene-3-carboxamide

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-aminothiophene-3-carboxamide, a crucial scaffold in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the requisite starting materials, reaction conditions, and experimental protocols.

Introduction

Substituted 2-aminothiophenes are a pivotal class of heterocyclic compounds, widely recognized as versatile building blocks for the synthesis of agrochemicals, dyes, and pharmacologically active agents.[1][2][3] Among these, the 2-aminothiophene-3-carboxamide core is of particular interest due to its prevalence in a variety of biologically active molecules.[1] The most established and convergent method for the preparation of these compounds is the Gewald reaction.[1][4] This multicomponent reaction offers a straightforward approach to constructing the polysubstituted thiophene ring system from readily available starting materials.[5][6]

The Gewald Reaction: Primary Synthetic Route

The Gewald reaction is a one-pot synthesis that involves the condensation of a carbonyl compound (an aldehyde or ketone), a compound containing an active methylene group (in this case, cyanoacetamide to yield the 3-carboxamide), and elemental sulfur in the presence of a basic catalyst.[4][6]

The fundamental starting materials for the synthesis of 2-aminothiophene-3-carboxamide via the Gewald reaction are:

-

A Carbonyl Compound: An aldehyde or a ketone provides the R1 and R2 substituents at the 4- and 5-positions of the thiophene ring.

-

Cyanoacetamide (2-cyanoacetamide): This molecule provides the 2-amino and 3-carboxamide functionalities of the final product.

-

Elemental Sulfur: This serves as the source of the sulfur atom for the thiophene ring.

-

A Basic Catalyst: An organic base such as morpholine, triethylamine, or piperidine is commonly used to facilitate the condensation reactions.[1]

Reaction Mechanism and Experimental Workflow

The mechanism of the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and cyanoacetamide, catalyzed by the base, to form an α,β-unsaturated nitrile intermediate.[4] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[4]

Generalized Reaction Scheme

Caption: Generalized workflow for the Gewald synthesis of 2-aminothiophene-3-carboxamide.

Detailed Mechanistic Pathway

Caption: Mechanistic steps of the Gewald reaction.

Quantitative Data Summary

The efficiency of the Gewald reaction for synthesizing 2-aminothiophene-3-carboxamides is influenced by various factors including the choice of catalyst, solvent, and energy input. The following tables summarize quantitative data from different methodologies.

Table 1: Conventional Heating Methods

| Carbonyl Compound | Active Methylene | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Various Ketones | Cyanoacetamide | Morpholine | Ethanol/DMF/Dioxane | Room Temp. | - | High | [1] |

| Appropriate Ketone | Methyl/Ethyl Cyanoacetate | Morpholine | Methanol | 45 | 3 | 70-85 | [7] |

| Ketones | Malonodinitrile/Ethyl Cyanoacetate | Triethylamine | Water | Room Temp. | - | 75-98 | [5] |

| Ketones | Malonodinitrile | nano-ZnO | - | 100 | 6 | 37-86 | [5] |

| Ketones | Malonodinitrile/Cyanoacetate | NaAlO₂ | Ethanol | - | 10 | 26-94 | [5] |

| Cyclohexanone | Malononitirle | Piperidinium Borate (20 mol%) | - | - | 0.33 | 96 | [8] |

Table 2: Alternative Energy Input Methods

| Method | Carbonyl Compound | Active Methylene | Catalyst | Temp. (°C) | Time | Yield (%) | Reference |

| Microwave | Ketone/Aldehyde | Acetonitrile Amide | Triethylamine | 45-55 | 1-3 h | High | [9] |

| Ultrasound | Ketones | Malonodinitrile | None (Sodium Polysulfides) | 70 | 0.5-1 h | 42-90 | [5] |

| Ball-milling | Ethyl Acetoacetate | Malonodinitrile | None | - | 30 min | High | [10] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-aminothiophene-3-carboxamide derivatives based on the Gewald reaction.

Protocol 1: Conventional Synthesis using Morpholine Catalyst[7]

-

Reaction Setup: To a mixture of an appropriate ketone (0.05 mol), cyanoacetamide (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with continuous stirring.

-

Reaction: The reaction mixture is then stirred at 45 °C for 3 hours.

-

Work-up and Purification: After cooling to room temperature, the precipitate is filtered off and washed with ethanol. The crude product is then recrystallized from ethanol to yield the pure 2-aminothiophene-3-carboxamide derivative.

Protocol 2: Microwave-Assisted Synthesis[9]

-

Reactant Preparation: Weigh acetonitrile amide, sulfur, and a ketone or aldehyde in a molar ratio of 1:1-1.5:1-1.5.

-

Initial Heating: Dissolve the acetonitrile amide and sulfur in an organic solvent (e.g., anhydrous ethanol) and heat via microwave to 25-35 °C for 20-40 minutes.

-

Catalyst and Carbonyl Addition: Add a weak base, such as triethylamine (in a molar ratio of 0.8-1.2:1 with the acetonitrile amide), dropwise. Subsequently, add the ketone or aldehyde.

-

Final Reaction: Magnetically stir the mixture and heat via microwave to 45-55 °C for 1-3 hours.

-

Isolation: Dilute the reaction solution with water, then concentrate and recrystallize the product to obtain the 2-aminothiophene-3-carboxamide derivative.

Protocol 3: Catalyst-Free Ball-Milling Synthesis[10]

-

Reaction Setup: Place the carbonyl compound (e.g., ethyl acetoacetate, 0.02 mol), the active methylene compound (e.g., malononitrile, 0.02 mol), and elemental sulfur (0.02 mol) into tempered vials containing tempered balls (a ball weight to reagent weight ratio of 5 is suggested).

-

Milling: Close the vials and place them in a planetary micro mill. The reaction is typically complete within 30 minutes of milling time.

-

Purification: The crude product is purified via recrystallization from a suitable solvent, such as ethyl acetate.

Conclusion

The Gewald reaction remains the most prominent and versatile method for the synthesis of 2-aminothiophene-3-carboxamides. The choice of starting materials, including various ketones and aldehydes, allows for the creation of a diverse library of substituted thiophenes. Furthermore, modern advancements in synthetic methodology, such as the use of microwave irradiation, ultrasound, and ball-milling, offer more sustainable and efficient alternatives to traditional heating methods, often resulting in higher yields and shorter reaction times. This guide provides a foundational understanding for researchers to select and optimize the synthesis of these valuable heterocyclic compounds for a range of applications.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. asianpubs.org [asianpubs.org]

- 8. d-nb.info [d-nb.info]

- 9. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]

- 10. sciforum.net [sciforum.net]

Structural Elucidation of Novel 2-Aminothiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of novel 2-aminothiophene derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide will detail the key experimental protocols, present essential quantitative data in a structured format, and visualize complex workflows and pathways to facilitate a deeper understanding of this important class of heterocyclic compounds.

Experimental Protocols

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1][5] This one-pot, multi-component reaction offers a versatile and efficient route to a wide range of derivatives.

Protocol:

-

Reactant Preparation: In a round-bottom flask, combine the starting carbonyl compound (ketone or aldehyde) (1.0 eq.), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol, methanol, or dimethylformamide.

-

Catalyst Addition: Add a basic catalyst, such as morpholine, piperidine, or triethylamine (0.1-0.2 eq.), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or heat under reflux (typically 50-80 °C) for a period ranging from 1 to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of novel 2-aminothiophene derivatives.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified 2-aminothiophene derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (typically 400 MHz or higher). Standard experiments include ¹H, ¹³C{¹H}, DEPT, COSY, HSQC, and HMBC to enable full spectral assignment.[6][7][8][9]

-

Data Analysis:

-

¹H NMR: Analyze chemical shifts (δ), integration, and coupling constants (J) to identify the number and connectivity of protons. The protons of the amino group typically appear as a broad singlet. Protons on the thiophene ring and substituents will have characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Identify the number of unique carbon atoms and their chemical environment. The chemical shifts of the thiophene ring carbons are characteristic. DEPT experiments are used to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR: Use COSY to establish proton-proton correlations, HSQC to correlate protons to their directly attached carbons, and HMBC to identify long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.[6][7][8][9]

-

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils).

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for key functional groups. For 2-aminothiophene derivatives, look for N-H stretching vibrations of the amino group (typically in the range of 3500-3300 cm⁻¹), C≡N stretching for cyano groups (around 2200 cm⁻¹), and C=O stretching for ester or ketone groups (around 1700 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum.

-

Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺). Analyze the fragmentation pattern to confirm the structure. Common fragmentation pathways for 2-aminothiophenes may involve cleavage of substituents from the thiophene ring.[10]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of the 2-aminothiophene derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal vibrations).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and intensity of each reflection. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Data Presentation

Spectroscopic Data

The following tables summarize typical spectroscopic data for a novel 2-aminothiophene derivative.

Table 1: ¹H NMR and ¹³C NMR Data for a Representative 2-Aminothiophene Derivative

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| NH₂ | 5.5-7.0 | br s | - | - |

| Thiophene-H | 6.0-7.5 | m | - | 110-140 |

| Substituent Protons | 1.0-8.0 | various | various | 15-160 |

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.[11]

Table 2: IR and Mass Spectrometry Data for a Representative 2-Aminothiophene Derivative

| Spectroscopic Technique | Parameter | Value | Assignment |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3300 | N-H stretch (amino group) |

| 2220-2260 | C≡N stretch (nitrile group) | ||

| 1680-1720 | C=O stretch (ester/ketone) | ||

| Mass Spectrometry | m/z | [M]⁺ | Molecular Ion |

| m/z | [M-R]⁺ | Loss of a substituent |

Crystallographic Data

The following table presents example crystallographic data for a novel 2-aminothiophene derivative.

Table 3: Example Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂N₂OS |

| Formula Weight | 268.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 15.678(4) |

| β (°) | 98.76(1) |

| Volume (ų) | 1340.5(6) |

| Z | 4 |

| R-factor (%) | 4.5 |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the structural elucidation and biological activity of novel 2-aminothiophene derivatives.

Caption: Experimental workflow for the synthesis, structural elucidation, and biological evaluation of novel 2-aminothiophene derivatives.

Caption: Inhibition of a representative kinase signaling pathway by a novel 2-aminothiophene derivative.[12][13][14]

Caption: Logical relationship illustrating the structure-activity relationship (SAR) of 2-aminothiophene derivatives.[5][15]

References

- 1. ijpbs.com [ijpbs.com]

- 2. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. sc.edu [sc.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Enduring Versatility of the 2-Aminothiophene Scaffold: An In-depth Technical Guide

For researchers, scientists, and professionals in drug development, the 2-aminothiophene core represents a privileged scaffold, a foundational structure renowned for its synthetic accessibility and broad pharmacological potential. This technical guide provides a comprehensive exploration of the reactivity of this versatile heterocycle, offering detailed experimental protocols, quantitative data summaries, and visual representations of its chemical behavior and biological interactions.

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds, from kinase inhibitors in oncology to potent antimicrobial and anti-inflammatory agents.[1][2] Its value stems from the electron-rich nature of the thiophene ring, further activated by the amino group at the C2 position, which makes it amenable to a variety of chemical transformations. Understanding the nuances of its reactivity is paramount for the rational design and synthesis of novel therapeutic agents.

I. Synthesis of the 2-Aminothiophene Core: The Gewald Reaction

The most prevalent and efficient method for constructing the 2-aminothiophene scaffold is the Gewald multicomponent reaction.[3][4] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure.[5]

Table 1: Representative Yields for the Gewald Synthesis of 2-Aminothiophenes

| Ketone/Aldehyde | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | Reflux | 2 | 95 | [1] |

| Acetone | Ethyl Cyanoacetate | Diethylamine | Ethanol | 45 | 5 | 82 | [6] |

| 4-Methylcyclohexanone | Malononitrile | L-Proline | DMF | 60 | 3 | 88 | [4] |

| Propiophenone | Malononitrile | Piperidinium Borate | EtOH/H₂O | 100 | 0.4 | 94 | [7] |

| Cyclopentanone | Cyanoacetamide | Triethylamine | Ethanol | Reflux | 2 | 85 | [8] |

Detailed Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1]

Materials:

-

Cyclohexanone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Elemental Sulfur (1.1 mmol)

-

Triethylamine (1.0 mmol)

-

Ethanol (12 mL)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone, malononitrile, and elemental sulfur in ethanol.

-

To this suspension, add triethylamine as a catalyst.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to afford the pure product.

II. Reactivity of the 2-Aminothiophene Scaffold

The inherent reactivity of the 2-aminothiophene core allows for a diverse range of functionalizations at the amino group and the thiophene ring.

Reactions at the Amino Group

The nucleophilic amino group readily participates in acylation and alkylation reactions, providing a straightforward handle for introducing diverse substituents.

N-Acylation: The reaction with acyl chlorides or anhydrides proceeds smoothly to yield the corresponding N-acyl-2-aminothiophenes. This transformation is often used to protect the amino group or to introduce functionalities that can modulate biological activity.

Table 2: N-Acylation of 2-Aminothiophene Derivatives

| 2-Aminothiophene Derivative | Acylating Agent | Solvent | Conditions | Yield (%) | Reference |

| 2-Aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | THF | rt, 15 h | - | [9] |

| 2-Amino-3-benzoylthiophene | Acetic Anhydride | - | Reflux, 1 h | 92 | [10] |

Materials:

-

2-Aminothiophene-3-carbonitrile (10 mmol)

-

Triethylamine (10 mmol)

-

2-(Thiophen-2-yl)acetyl chloride (11 mmol)

-

Tetrahydrofuran (THF, 22 mL)

Procedure:

-

Dissolve 2-aminothiophene-3-carbonitrile in 12 mL of THF and add triethylamine.

-

Slowly add a solution of 2-(thiophen-2-yl)acetyl chloride in 10 mL of THF to the reaction mixture.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Filter the reaction mixture to remove the salt residue.

-

Wash the solid product with water several times, filter, dry, and crystallize from acetonitrile.

N-Alkylation: Direct N-alkylation of 2-aminothiophenes can be challenging. However, methods utilizing protected amino groups, such as 2-carbamoylamino or 2-acylamino derivatives, in the presence of a base like cesium carbonate have been developed for successful N-alkylation under milder conditions.[11][12][13]

Electrophilic Aromatic Substitution

The electron-donating amino group strongly activates the thiophene ring towards electrophilic attack, with the C5 position being the most favored site of substitution.

Halogenation: Regioselective halogenation at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting 5-halo-2-aminothiophenes are valuable intermediates for further functionalization, particularly in cross-coupling reactions.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C5 position of the 2-aminothiophene ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[14][15][16][17] The resulting 2-amino-5-formylthiophenes are versatile building blocks for the synthesis of more complex heterocyclic systems.

Materials:

-

Substrate (e.g., an activated 2-aminothiophene derivative) (44.5 mmol)

-

(Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent) (1.5 equiv)

-

Dimethylformamide (DMF) (440 mL)

-

Sodium Acetate (NaOAc) (5.6 equiv)

-

Water

-

Diethyl ether (Et₂O)

Procedure:

-

To a solution of the substrate in DMF at 0 °C, add the Vilsmeier reagent.

-

Stir the mixture for 6.5 hours at room temperature.

-

Cool the reaction mixture to 0 °C and add a solution of NaOAc in water. Stir for 10 minutes at 0 °C.

-

Dilute the reaction mixture with water and extract with Et₂O.

-

Wash the organic layer with brine and dry over Na₂SO₄.

-

Filter and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to afford the aldehyde.

Metal-Catalyzed Cross-Coupling Reactions

The introduction of a halogen or a boronic acid/ester group onto the 2-aminothiophene scaffold opens the door to a wide range of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Suzuki-Miyaura Coupling: 5-Bromo-2-aminothiophene derivatives are excellent substrates for Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids, providing access to a diverse library of 5-aryl-2-aminothiophenes.[18]

Table 3: Suzuki-Miyaura Coupling of 2-Thienylboronic Acid Derivatives with Aryl Halides

| Thiophene Derivative | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| 2-Thienylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 | [18] |

| 2-Thienylboronic acid | 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | 82 | [2] |

Buchwald-Hartwig Amination: This reaction allows for the coupling of 5-halo-2-aminothiophenes with a variety of primary and secondary amines to form 5-amino-substituted 2-aminothiophenes.[19][20][21]

III. The 2-Aminothiophene Scaffold in Drug Discovery: Kinase Inhibition

The 2-aminothiophene scaffold is a prominent feature in many kinase inhibitors. Its ability to be readily functionalized allows for the fine-tuning of interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition. For example, derivatives of the thieno[2,3-d]pyrimidine class, which are synthesized from 2-aminothiophene precursors, have shown significant activity against kinases such as the Epidermal Growth Factor Receptor (EGFR).[11][22]

The aberrant activation of the EGFR signaling pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[23] 2-Aminothiophene-based inhibitors can competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking the downstream signaling events.

Table 4: Biological Activity of Representative 2-Aminothiophene Derivatives as Kinase Inhibitors

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Thieno[2,3-d]pyrimidine | EGFR | 18 | [24] |

| Thieno[2,3-d]pyrimidine | PI3Kα | 5.2 | [11] |

| 2-Ureidothiophene | p38 MAPK | 150 | [25] |

| Diaryl urea thiophene | B-RAF | 11 | [26] |

Conclusion

The 2-aminothiophene scaffold continues to be a rich source of innovation in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Gewald reaction, coupled with a predictable and versatile reactivity profile, allows for the creation of diverse and complex molecular architectures. The proven success of 2-aminothiophene derivatives as potent biological agents, particularly as kinase inhibitors, ensures that this remarkable heterocycle will remain a focus of research and development for years to come. This guide provides a foundational understanding and practical protocols to aid in the exploration and exploitation of the 2-aminothiophene core in the quest for new scientific discoveries and therapeutic breakthroughs.

References

- 1. benchchem.com [benchchem.com]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 5. brieflands.com [brieflands.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. rsc.org [rsc.org]

- 8. sciforum.net [sciforum.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research.monash.edu [research.monash.edu]

- 13. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jk-sci.com [jk-sci.com]

- 15. ijpcbs.com [ijpcbs.com]

- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 17. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 18. researchgate.net [researchgate.net]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry of 2-Aminothiophene-3-Carboxamides: A Technical Guide for Researchers

An in-depth exploration of the synthesis, reactivity, and therapeutic potential of the 2-aminothiophene-3-carboxamide scaffold, a cornerstone in modern medicinal chemistry.

The 2-aminothiophene-3-carboxamide core is a privileged heterocyclic motif that has garnered significant attention from researchers in organic synthesis and drug development. Its versatile chemical nature and presence in a multitude of biologically active compounds have established it as a valuable building block for the creation of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemistry of 2-aminothiophene-3-carboxamides, with a focus on their synthesis, key reactions, and applications in medicinal chemistry, particularly in the development of kinase inhibitors.

Synthesis: The Gewald Reaction as the Primary Route

The most prominent and widely employed method for the synthesis of polysubstituted 2-aminothiophenes, including the 3-carboxamide derivatives, is the Gewald multicomponent reaction.[1][2][3] This one-pot synthesis is valued for its operational simplicity, the accessibility of starting materials, and its generally mild reaction conditions.[3][4]

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or in this case, cyanoacetamide) in the presence of elemental sulfur and a base.[1] The reaction mechanism is understood to proceed through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[1] Microwave irradiation has been shown to be beneficial, often improving reaction yields and reducing reaction times.[1]

// Nodes Start [label="Ketone/Aldehyde +\nα-Cyanoacetamide + Sulfur", fillcolor="#F1F3F4", fontcolor="#202124"]; Knoevenagel [label="Knoevenagel\nCondensation", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Intermediate1 [label="α,β-Unsaturated Nitrile\n(Stable Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfur_Addition [label="Sulfur Addition", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Intermediate2 [label="Thiolate Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Cyclization [label="Cyclization", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Intermediate3 [label="Thiophene Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Tautomerization [label="Tautomerization", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Product [label="2-Aminothiophene-3-carboxamide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Knoevenagel [label="Base"]; Knoevenagel -> Intermediate1; Intermediate1 -> Sulfur_Addition [label="Sulfur"]; Sulfur_Addition -> Intermediate2; Intermediate2 -> Cyclization; Cyclization -> Intermediate3; Intermediate3 -> Tautomerization; Tautomerization -> Product; }

Caption: Generalized mechanism of the Gewald reaction.

Experimental Protocols

Several variations of the Gewald reaction have been developed to accommodate a wide range of substrates and to improve yields.[3] Below are representative experimental protocols.

Protocol 1: General One-Pot Synthesis of 2-Amino-4,5-disubstituted-thiophene-3-carboxamides [5]

This one-pot procedure is a convenient and extensively used method for the synthesis of 2-aminothiophene-3-carboxamides.

-

Reagents: A ketone (1.0 eq.), cyanoacetamide (1.0 eq.), elemental sulfur (1.1 eq.), and a base such as morpholine or triethylamine (catalytic to stoichiometric amounts).

-

Solvent: Ethanol, dimethylformamide (DMF), or dioxane.

-

Procedure:

-

To a stirred solution of the ketone and cyanoacetamide in the chosen solvent, add the base.

-

Add elemental sulfur portion-wise to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours until completion (monitored by TLC).

-

Upon completion, the reaction mixture is poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene-3-carboxamide.

-

Protocol 2: Two-Step Procedure for Less Reactive Ketones [3]

For alkyl aryl ketones and certain cycloalkyl ketones that may not react efficiently under one-pot conditions, a two-step procedure is often preferred.[3]

-

Step 1: Knoevenagel-Cope Condensation

-

A mixture of the ketone (1.0 eq.) and cyanoacetamide (1.0 eq.) is dissolved in a suitable solvent (e.g., benzene or toluene) containing a catalytic amount of a base (e.g., piperidine or diethylamine).

-

The mixture is refluxed with a Dean-Stark apparatus to remove water.

-

After completion, the solvent is removed under reduced pressure to yield the crude α,β-unsaturated nitrile.

-

-

Step 2: Thiophene Ring Formation

-

The crude α,β-unsaturated nitrile is dissolved in ethanol or DMF.

-

Elemental sulfur (1.1 eq.) and a base (e.g., morpholine) are added.

-

The mixture is stirred at room temperature or slightly warmed until the reaction is complete.

-

Work-up is performed as described in Protocol 1.

-

Protocol 3: Microwave-Assisted Gewald Synthesis [6]

The use of microwave irradiation can significantly accelerate the reaction.

-

Procedure:

-

A mixture of the ketone (1.0 eq.), cyanoacetamide (1.0 eq.), and elemental sulfur (1.0 eq.) is placed in a microwave vial.

-

A suitable solvent (e.g., ethanol) and a catalytic amount of a base (e.g., piperidine) are added.

-

The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

-

After cooling, the product is isolated using the standard work-up procedure.

-

Tabulated Synthesis Data

The yields of the Gewald reaction can vary depending on the substrates and reaction conditions.

| Ketone/Aldehyde | α-Cyanoacetamide Derivative | Base/Catalyst | Conditions | Yield (%) | Reference |

| Cyclohexanone | Cyanoacetamide | Morpholine | Ethanol, 45°C, 3h | 85-90 | [5] |

| Acetophenone | Cyanoacetamide | Triethylamine | DMF, 60°C, 5h | ~41 | [7] |

| Ethyl acetoacetate | Malononitrile | None (Ball-milling) | 750 rpm, 30 min | 97 | [6] |

| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | Ethanol/Water (9:1), 100°C, 25 min | 96 | [8] |

Reactivity and Further Transformations

The 2-aminothiophene-3-carboxamide scaffold possesses multiple reactive sites, making it a versatile intermediate for the synthesis of more complex heterocyclic systems.[5] The primary reactive centers are the 2-amino group, the 3-carboxamide moiety, and the C5 position of the thiophene ring.

-

Reactions of the 2-Amino Group: The nucleophilic 2-amino group readily undergoes acylation, alkylation, and condensation reactions with various electrophiles. For example, reaction with acetic anhydride yields the corresponding 2-acetamido derivative.[7] Condensation with aldehydes and ketones forms Schiff bases, which can be further cyclized.

-

Reactions involving both 2-Amino and 3-Carboxamide Groups: The ortho positioning of the amino and carboxamide groups facilitates cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[5]

-

Electrophilic Substitution on the Thiophene Ring: The C5 position is susceptible to electrophilic attack, such as nitration or halogenation, allowing for further functionalization of the thiophene core.

// Core Molecule Core [label="2-Aminothiophene-3-carboxamide", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Reactive Sites Amino [label="2-Amino Group\n(Nucleophilic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carboxamide [label="3-Carboxamide Group", fillcolor="#FBBC05", fontcolor="#202124"]; ThiopheneRing [label="Thiophene Ring\n(C5 Position)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactions Acylation [label="Acylation,\nAlkylation,\nCondensation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Cyclization to\nThieno[2,3-d]pyrimidines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ElectrophilicSub [label="Electrophilic\nSubstitution\n(Nitration, Halogenation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Core -> Amino; Core -> Carboxamide; Core -> ThiopheneRing; Amino -> Acylation; {Amino, Carboxamide} -> Cyclization [dir=none]; Cyclization -> {Amino, Carboxamide} [dir=both, arrowtail=none, arrowhead=normal]; ThiopheneRing -> ElectrophilicSub; }

Caption: Key reactive sites of the 2-aminothiophene-3-carboxamide scaffold.

Spectroscopic Data of a Representative Compound

Characterization of the synthesized compounds relies on standard spectroscopic techniques. Below is an example of the data for N-(3-acetyl-5-nitro-2-thienyl)acetamide.[7]

| Data Type | Values |

| Melting Point | 178–179 °C |

| IR (KBr, cm⁻¹) | 3182, 3079 (N-H), 1683, 1655 (C=O) |

| ¹H-NMR (DMSO-d₆, δ ppm) | 11.94 (s, 1H, NH), 8.55 (s, 1H, H4), 2.57 (s, 3H, COCH₃), 2.36 (s, 3H, NCOCH₃) |

| ¹³C-NMR (DMSO-d₆, δ ppm) | 195.6 (CO), 170.2 (NCO), 151.4 (C5), 139.8 (C2), 129.2 (C4), 119.7 (C3), 28.6 (COCH₃), 23.1 (NCOCH₃) |

| MS (m/z, %) | 228 (M⁺, 4), 186 (20), 69 (42), 43 (100) |

Applications in Medicinal Chemistry and Drug Development

The 2-aminothiophene-3-carboxamide scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad range of therapeutic effects including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][9]

Anticancer Activity: VEGFR-2 Inhibition